molecular formula C17H11NO8 B7824508 7-Hydroxyaristolochic acid A

7-Hydroxyaristolochic acid A

Cat. No.: B7824508
M. Wt: 357.3 g/mol
InChI Key: UCLGCTLOEZZSLA-UHFFFAOYSA-N
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Description

7-Hydroxyaristolochic acid A (7-OH AA-A, CAS: 79185-75-4) is a hydroxylated derivative of aristolochic acid (AA), a class of nitrophenanthrene carboxylic acids predominantly found in plants of the Aristolochia genus, such as A. debilis and A. contorta . Its molecular formula is C₁₇H₁₁NO₈, with a molecular weight of 357.27 g/mol . Structurally, it features a hydroxyl (-OH) group at the C7 position of the phenanthrene ring, distinguishing it from non-hydroxylated AAs like aristolochic acid I (AA-I) or aristolochic acid A (AA-A) .

7-OH AA-A is recognized for its dual role as a bioactive compound and a nephrotoxic agent. While it exhibits anti-inflammatory properties , its primary toxicological significance lies in its ability to form DNA adducts through metabolic activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . This metabolite is also detected in traditional herbal preparations, raising safety concerns for clinical use .

Properties

IUPAC Name

9-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-15-8-4-10(18(22)23)13-9(17(20)21)5-12-16(26-6-25-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGCTLOEZZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

Roots of Asarum heterotropoides and Aristolochia debilis are preferred due to their high AA-I content. Fresh or dried roots are ground into powder and subjected to solvent extraction using ethanol or ethyl acetate, which selectively dissolves nitro-phenanthrene derivatives like AA-I. The crude extract is then filtered and concentrated under reduced pressure.

Chromatographic Isolation

AA-I is isolated via column chromatography using silica gel and gradient elution with hexane-ethyl acetate mixtures. Subsequent hydroxylation to 7-OH-AA occurs naturally in plant tissues, facilitated by cytochrome P450 enzymes. However, the yield of 7-OH-AA via this method is low (0.002–0.005% dry weight), necessitating large quantities of plant material.

Chemical Synthesis via Multi-Step Organic Reactions

Chemical synthesis provides a more controlled and scalable route to 7-OH-AA. The process typically involves nitration, oxidation, and hydroxylation steps, as outlined below.

Synthesis of Aristolochic Acid I (AA-I)

AA-I serves as the precursor for 7-OH-AA. Its synthesis begins with the construction of a phenanthro[3,4-d]dioxole core:

  • Nitration of Piperonyl Alcohol :
    Piperonyl alcohol is nitrated using concentrated nitric acid (HNO₃) at 0–5°C to yield 6-nitro-piperonal (89% yield).

    C8H8O3+HNO3C8H7NO5+H2O\text{C}_8\text{H}_8\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_7\text{NO}_5 + \text{H}_2\text{O}
  • Suzuki-Miyaura Coupling :
    The nitro-piperonal undergoes Suzuki coupling with a boronic ester to form the phenanthrene skeleton. Pd-based catalysts (e.g., Pd(dppf)Cl₂) in dioxane/water at 100°C achieve 75–82% yields.

  • Oxidation to Carboxylic Acid :
    The methyl ester intermediate is oxidized using CrO₃ in acetic acid, followed by NaClO₂ in buffered DMSO, to yield AA-I (68% yield).

Hydroxylation of AA-I to 7-OH-AA

AA-I is hydroxylated at the 7-position using cytochrome P450 enzymes (e.g., CYP1A2) in vitro. Incubation of AA-I with liver microsomes at 37°C for 2 hours produces 7-OH-AA with 12–15% conversion efficiency. Alternatively, chemical hydroxylation with H₂O₂ and Fe²⁺ under acidic conditions achieves 18–22% yield but risks over-oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Purity Cost Scalability
Botanical Extraction0.005%85–90%LowLimited
Chemical Synthesis22%95–98%HighHigh
Enzymatic Hydroxylation15%90–93%ModerateModerate

Optimization Strategies for Industrial Production

Reaction Condition Optimization

  • Nitration Temperature : Maintaining temperatures below 5°C during nitration reduces byproduct formation.

  • Catalyst Selection : Pd(dppf)Cl₂ increases Suzuki coupling yields to 82% compared to 68% with Pd(PPh₃)₄.

  • Enzyme Engineering : Directed evolution of CYP1A2 improves hydroxylation efficiency to 25%.

Solubility Challenges

7-OH-AA’s low water solubility (0.12 mg/mL) necessitates the use of co-solvents like DMSO in enzymatic reactions.

Analytical Characterization

Synthetic 7-OH-AA is characterized by:

  • Melting Point : 267–269°C.

  • UV-Vis Spectrum : λₘₐₓ at 318 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).

  • Mass Spectrometry : [M+H]⁺ at m/z 358.1 .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Toxicological Studies

Renal Toxicity Assessment
Given the historical context of aristolochic acids causing renal damage, 7-HAA has been studied to assess its nephrotoxic potential. The compound's effects on renal cells have been evaluated using microphysiological systems that simulate kidney function. These studies indicate that while 7-HAA shares structural similarities with more toxic analogues, its specific nephrotoxic effects require further investigation .

Carcinogenic Risk Evaluation
Research has established that aristolochic acids can lead to DNA adduct formation and subsequent carcinogenesis. Investigations into 7-HAA's role in DNA binding and mutagenesis are crucial to understanding its safety profile and potential risks associated with its use .

Analytical Techniques for Detection

High-Performance Liquid Chromatography (HPLC)
Recent advancements in analytical chemistry have led to the development of rapid methods for detecting aristolochic acid analogues, including 7-HAA, in traditional medicine formulations. Techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) allow for the simultaneous quantification of multiple compounds, enhancing safety assessments of herbal products .

Technique Description Application
LC-MS/MSA sensitive method for detecting trace levels of compoundsSafety assessment in traditional medicines
HPLCHigh-resolution technique for separating components in mixturesQuality control in herbal products
Microphysiological SystemsSimulates organ function to study toxicity mechanismsEvaluating nephrotoxicity

Case Studies

Case Study: Traditional Chinese Medicine (TCM)
A study involving TCM formulations revealed the presence of various aristolochic acid analogues, including 7-HAA. The analysis indicated that despite regulatory bans on high-content aristolochic acid products, some formulations still contained trace amounts, necessitating improved detection methods .

Case Study: Renal Fibrosis Research
Research on renal fibrosis linked to aristolochic acid exposure highlighted the need for understanding the mechanisms behind 7-HAA's effects on kidney cells. Studies demonstrated that while 7-HAA may not exhibit the same level of toxicity as its parent compounds, its long-term effects on renal health warrant careful examination .

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Aristolochic Acid Derivatives

Structural Differences

The structural variations among aristolochic acids (AAs) and their derivatives determine their biological activity and toxicity. Below is a comparative analysis:

Compound Key Structural Features Molecular Formula CAS Number Source
7-Hydroxyaristolochic Acid A C7 hydroxylation on phenanthrene ring C₁₇H₁₁NO₈ 79185-75-4 A. debilis, A. contorta
Aristolochic Acid A (AA-A) Nitro group at C10, no hydroxylation C₁₇H₁₁NO₇ 313-67-7 Aristolochia spp.
Aristolochic Acid I (AA-I) Nitro group at C8, methoxy group at C3/C4 C₁₇H₁₁NO₇ 4849-90-5 A. contorta, Asarum spp.
Aristolactam I Lactam formation (reduction of nitro to amine group) C₁₇H₁₁NO₄ 13395-02-3 Aristolochia spp.
7-Methoxyaristolochic Acid A Methoxy group at C7 C₁₈H₁₃NO₈ Not available A. debilis

Key Observations :

  • Hydroxylation vs.
  • Nitro Group Position: AA-A and AA-I differ in nitro group placement (C10 vs. AA-A is more carcinogenic due to its stable nitro-aromatic structure .

Toxicity and Metabolic Activation

This compound :
  • Metabolism : Activated by NQO1 to form reactive intermediates that bind DNA, creating persistent adducts (e.g., 7-OH AA-A-dA) .
  • Toxicity: Induces apoptosis in renal tubular cells and is implicated in aristolochic acid nephropathy (AAN) and urothelial carcinoma .
Aristolochic Acid I (AA-I) :
  • Metabolism : Similarly activated by NQO1 but forms distinct DNA adducts (e.g., aristolactam-N7-dA) .
  • Toxicity : Higher nephrotoxicity than AA-A in rodent models due to prolonged DNA adduct retention .
Aristolactams :
  • Aristolactam I is less reactive than AAs but still carcinogenic in chronic exposure .

Comparative Toxicity Data :

Compound LD₅₀ (Rodents) DNA Adduct Formation Carcinogenicity (IARC Class)
This compound Not reported High (kidney-specific) Group 1 (Confirmed human carcinogen)
Aristolochic Acid A 56 mg/kg (oral) Moderate Group 1
Aristolochic Acid I 38 mg/kg (oral) High Group 1
Aristolactam I >500 mg/kg Low Not classified

Pharmacokinetic and Analytical Profiles

  • Detection : Quantified via UPLC-ESI-MS/MS in herbal extracts, with concentrations ranging from 0.02–1.5 µg/g in A. debilis .

Biological Activity

Introduction

7-Hydroxyaristolochic acid A (7-OH-AA) is a derivative of aristolochic acids (AAs), which are known for their potent nephrotoxic and carcinogenic properties. This article explores the biological activity of 7-OH-AA, focusing on its mechanisms of action, metabolic pathways, and implications for human health based on diverse research findings.

Chemical Structure and Metabolism

This compound is structurally related to aristolochic acid I (AA-I) and is formed through metabolic processes. The primary metabolic pathways involve the conversion of AA-I into various metabolites, including 7-OH-AA, which can undergo further transformations leading to DNA adduct formation.

Metabolic Pathways

The metabolism of AA-I involves several enzymatic reactions:

  • Phase I Metabolism : Cytochrome P450 enzymes convert AA-I into 7-OH-AA.
  • Phase II Metabolism : This includes sulfation and glucuronidation, where 7-OH-AA can be conjugated to facilitate excretion.

These metabolic processes are crucial as they influence the bioactivation of the compound, leading to potential genotoxic effects through the formation of DNA adducts.

Genotoxicity

Research indicates that 7-OH-AA exhibits significant genotoxicity. It forms covalent adducts with DNA, particularly at the N6 position of deoxyadenosine, leading to mutations. These mutations are implicated in the development of upper urinary tract cancers associated with aristolochic acid exposure.

  • DNA Adduct Formation : Studies have shown that 7-OH-AA can react with DNA to form aristolactam-DNA adducts, which block DNA replication and transcription processes. The major adducts identified include:
    • 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)
    • 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I)

These adducts serve as biomarkers for exposure and are critical in understanding the carcinogenic potential of aristolochic acids .

Nephrotoxicity

The nephrotoxic effects of 7-OH-AA have been studied in various animal models. The compound has been shown to induce acute renal injury characterized by:

  • Tubular damage
  • Interstitial fibrosis
  • Increased serum creatinine and blood urea nitrogen (BUN) levels

In rodent studies, doses of AA-I leading to the formation of 7-OH-AA resulted in significant renal toxicity, whereas its metabolite, aristolochic acid Ia (AA Ia), demonstrated much lower genotoxicity .

Case Studies and Epidemiological Evidence

Several case studies highlight the clinical implications of exposure to aristolochic acids:

  • Balkan Endemic Nephropathy : This condition has been linked to the consumption of herbal remedies containing AAs. Patients often present with renal fibrosis and an increased risk of urothelial cancer.
  • Chinese Herbal Medicine : A population-based study indicated a strong association between the use of traditional Chinese medicines containing AAs and urinary tract cancers .

Table: Comparison of Biological Effects

CompoundGenotoxicityNephrotoxicityKey Findings
Aristolochic Acid I (AA-I)HighSevereForms DNA adducts; induces renal failure
Aristolochic Acid Ia (AA Ia)ModerateLowLimited genotoxicity; detoxification pathway
This compound (7-OH-AA)HighModerateSignificant DNA binding; renal injury observed

Q & A

Q. Table 1. DNA Adducts Formed by this compound

Adduct TypeStructureDetection MethodReference
dG-AAI7-(deoxyguanosin-N²-yl)aristolactam I32^{32}P-postlabeling
dA-AAI7-(deoxyadenosin-N⁶-yl)aristolactam ILC-ESI-MS/MS

Q. Table 2. Optimized HPLC Parameters for this compound Analysis

ColumnMobile PhaseFlow RateDetection (λ)Retention Time (min)
C18 (250 mm)Methanol:H₂O (70:30)1.0 mL/min254 nm12.3 ± 0.5

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxyaristolochic acid A
Reactant of Route 2
7-Hydroxyaristolochic acid A

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